2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Description
2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a useful research compound. Its molecular formula is C19H16FN5O2 and its molecular weight is 365.368. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid and related compounds have been synthesized through various chemical reactions, demonstrating potential in scientific research. For instance, the synthesis of similar compounds has been achieved by condensation and cyclization processes, leading to structures with significant inhibition effects on the proliferation of cancer cell lines (Ju Liu et al., 2016). These synthetic methodologies provide a foundation for developing novel compounds with potential therapeutic applications.
Anti-Cancer Properties
Compounds structurally related to this compound have been evaluated for their cytotoxic activities against various human cancer cell lines. These studies have highlighted the potential of such compounds in cancer research, particularly in identifying new therapeutic agents (Ashraf S. Hassan et al., 2015). The exploration of these compounds' cytotoxic activities can lead to the discovery of new drugs with improved efficacy against cancer.
Fluorophore Development
The pyrazolo[1,5-a]pyrimidine scaffold, part of the chemical structure of interest, has also been utilized in the development of fluorescent probes. These probes can be applied in various scientific studies, including biological imaging and diagnostics. The design and synthesis of novel functional fluorophores based on this scaffold have shown promising results, with potential applications in detecting biologically or environmentally relevant species (Juan C Castillo et al., 2018). The ability to tailor the photophysical properties of these fluorophores opens up new avenues for research and application in the life sciences.
Antibacterial and Anti-inflammatory Applications
Research into compounds with the pyrazolo[1,5-a]pyrimidine core has extended into areas such as antibacterial and anti-inflammatory activities. Synthesis and evaluation of derivatives have identified compounds with significant anti-inflammatory and antinociceptive activities, highlighting their potential as novel therapeutic agents in treating diseases characterized by inflammation and pain (O. Alam et al., 2010). These findings contribute to the broader understanding of the medicinal potential of pyrazolo[1,5-a]pyrimidine derivatives.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-10-18(11(2)24(3)22-10)15-8-16(19(26)27)25-17(21-15)9-14(23-25)12-4-6-13(20)7-5-12/h4-9H,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZDTULLKBIXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC3=CC(=NN3C(=C2)C(=O)O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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